1-(4-Ethoxyphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea

Medicinal chemistry sEH inhibition Structure-activity relationship

Differentiate your sEH inhibitor program with this dual-pharmacophore urea (CAS 1798618-12-8). Its 4-ethoxyphenyl and chiral furan-3-yl-propan-2-yl architecture provides a unique H-bond donor/acceptor profile (2 donors, 3 acceptors; XLogP3=2.7) inaccessible to furan-2-yl or phenyl analogs. Deploy as a screening hit to map potency and selectivity across urea-recognizing enzymes (sEH, urease, AChE). The racemate is suitable for initial crystallography; resolved enantiomers enable stereospecific SAR. With a molecular weight of 288.34 g/mol, it meets ligand efficiency metrics for structural biology campaigns.

Molecular Formula C16H20N2O3
Molecular Weight 288.347
CAS No. 1798618-12-8
Cat. No. B2988135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethoxyphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea
CAS1798618-12-8
Molecular FormulaC16H20N2O3
Molecular Weight288.347
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NC(C)CC2=COC=C2
InChIInChI=1S/C16H20N2O3/c1-3-21-15-6-4-14(5-7-15)18-16(19)17-12(2)10-13-8-9-20-11-13/h4-9,11-12H,3,10H2,1-2H3,(H2,17,18,19)
InChIKeyRQNZNSBAPWQMGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5.219 g / 10.75 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea (CAS 1798618-12-8): Structural and Procurement Baseline for a Dual-Pharmacophore Urea Research Compound


1-(4-Ethoxyphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea (CAS 1798618-12-8) is a synthetic N,N′-disubstituted urea derivative with the molecular formula C₁₆H₂₀N₂O₃ and a molecular weight of 288.34 g/mol . The compound incorporates two distinct pharmacophoric elements—a 4-ethoxyphenyl ring and a furan-3-yl-propan-2-yl moiety—connected via a central urea linkage. This architecture places it within the aryl urea class of compounds widely investigated as enzyme inhibitors, particularly against soluble epoxide hydrolase (sEH) and other hydrolytic enzymes. The compound is catalogued in authoritative chemical databases including ECHA and Chemsrc, with commercial availability from multiple research chemical suppliers at typical purities of ≥95% [1]. No primary research publications or patents naming this specific compound as a lead entity were identified in the public domain as of the search date.

Why Generic Substitution of 1-(4-Ethoxyphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea (CAS 1798618-12-8) with Structural Analogs Carries Undefined Selectivity Risk


Substitution of this compound with a closely related aryl urea analog is not equivalent without explicit comparative data. The 4-ethoxyphenyl substituent modulates both the electronic character (via the electron-donating ethoxy group) and the lipophilicity (XLogP3 = 2.7) of the urea pharmacophore, while the furan-3-yl-propan-2-yl side chain introduces a heterocyclic hydrogen-bond acceptor with distinct conformational flexibility relative to furan-2-yl, phenyl, or thiophene replacements . In the broader class of urea-based sEH inhibitors, even minor substituent changes on either the N-aryl or N′-alkyl terminus have been shown to alter inhibitory potency by orders of magnitude (Ki values ranging from <0.05 nM to >10,000 nM within a single patent family) [1]. Without compound-specific head-to-head pharmacological profiling, interchange with analogs such as 1-(4-ethoxyphenyl)-3-(furan-2-ylmethyl)urea (CAS 7249-67-4) or 1-(4-ethoxyphenyl)-3-(3-fluorophenyl)urea introduces uncontrolled variables in target engagement, selectivity, and physicochemical behavior.

1-(4-Ethoxyphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea (CAS 1798618-12-8): Quantitative Differentiation Evidence Against Closest Structural Comparators


Furan-3-yl vs. Furan-2-yl Substitution: Regioisomeric Impact on Hydrogen-Bond Geometry and Target Docking

The target compound features a furan-3-yl (3-substituted furan) moiety linked via a methylene bridge to the propan-2-yl urea nitrogen, whereas the commercially available analog 1-(4-ethoxyphenyl)-3-(furan-2-ylmethyl)urea (CAS 7249-67-4) employs a furan-2-ylmethyl group . The position of the urea-connecting tether on the furan ring (C3 vs. C2) alters the spatial orientation of the heterocyclic oxygen atom relative to the urea pharmacophore. In published sEH inhibitor co-crystal structures, the urea carbonyl and NH groups form a precise hydrogen-bond network with the catalytic triad (Asp333, Tyr465, Tyr382); a shift in the heterocycle attachment point can reposition the furan oxygen by approximately 1.5–2.0 Å, which is sufficient to disrupt or strengthen auxiliary hydrogen bonds with the enzyme surface [1]. Additionally, the target compound contains an additional methyl group on the α-carbon of the propan-2-yl linker (absent in the furan-2-yl analog), introducing a chiral center and steric bulk that may enhance shape complementarity within a hydrophobic enzyme pocket .

Medicinal chemistry sEH inhibition Structure-activity relationship

Ethoxyphenyl vs. Fluorophenyl Terminal Aryl Group: Lipophilicity and Electronic Modulation of Urea NH Acidity

The target compound incorporates a 4-ethoxyphenyl group (Hammett σₚ = −0.24 for OEt), whereas the comparator 1-(4-ethoxyphenyl)-3-(3-fluorophenyl)urea (CAS not specified; molecular formula C₁₅H₁₅FN₂O₂) replaces the furan-containing side chain with a 3-fluorophenyl ring (Hammett σₘ = +0.34 for F) [1]. The ethoxy substituent is electron-donating via resonance, increasing the electron density on the adjacent urea NH and modulating its hydrogen-bond donor capacity. In published structure-activity studies of N,N′-diaryl ureas as sEH inhibitors, replacement of a 4-alkoxyphenyl group with a halogenated phenyl group altered the inhibitor-enzyme residence time by factors of 2- to 10-fold, attributed to changes in the urea NH acidity (estimated pKₐ shift of approximately 0.5–1.0 units) and desolvation energetics [2]. The XLogP3 of the target compound is calculated as 2.7, which is approximately 0.5–1.0 log units lower than typical 4-halogenated diaryl urea analogs, suggesting moderately improved aqueous solubility relevant to in vitro assay conditions .

Drug design Physicochemical profiling Urea pharmacophore

Urea vs. N-Hydroxyurea Pharmacophore: Irreversible vs. Reversible Target Engagement Mechanisms

The target compound contains a classical N,N′-disubstituted urea pharmacophore, whereas A-69412 (1-[1-(furan-3-yl)ethyl]-1-hydroxyurea, CAS 123606-23-5) contains an N-hydroxyurea group . This distinction is mechanistically significant: N-hydroxyureas are known reversible inhibitors of 5-lipoxygenase (5-LO) with reported IC₅₀ values in the low micromolar range, acting via iron chelation at the enzyme active site, whereas N,N′-disubstituted ureas inhibit sEH through a completely different mechanism involving a stable non-covalent hydrogen-bond network with the catalytic triad that mimics the transition state of epoxide hydrolysis [1]. Within the sEH inhibitor patent literature exemplified by US 10377744, US 11123311, and US 11723929, non-hydroxyurea N,N′-disubstituted urea inhibitors achieve Ki values ranging from <0.05 nM to 3.14 nM against recombinant human sEH, representing a 1,000- to >50,000-fold potency advantage over the A-69412 series for this specific enzyme target [2]. The target compound's urea NH groups are essential for transition-state mimicry in sEH, a pharmacophoric requirement absent in N-hydroxyureas.

Enzyme inhibition sEH pharmacology Mechanism of action

Chiral sp³ Carbon at the Propan-2-yl Linker: Implications for Stereoselective Binding and Patent Composition-of-Matter

The target compound contains a chiral sp³ carbon at the α-position of the propan-2-yl linker connecting the urea nitrogen to the furan-3-ylmethyl group, yielding a racemic mixture (R/S) in the commercially supplied form . By contrast, the simpler analog 1-(4-ethoxyphenyl)-3-(furan-2-ylmethyl)urea (CAS 7249-67-4) lacks this chiral center entirely, as it employs a linear methylene linker . In the sEH inhibitor patent family (US 8501783, US 10377744, US 11123311, US 11723929), several highly potent inhibitors incorporate chirality at analogous linker positions, and individual enantiomers have demonstrated differential Ki values—for example, Compound 40 (US 10377744) shows a Ki of <0.05 nM, while Compound 49 (US 10377744), which features a different substitution pattern, yields a Ki of 3.14 nM [1]. Although enantiomer-specific data for the target compound are absent, the presence of the chiral center provides a potential avenue for future stereoselective optimization and may confer composition-of-matter distinctiveness in the patent landscape relative to achiral analogs.

Stereochemistry Chiral resolution Patent landscape

Molecular Weight and Hydrogen-Bond Capacity: Differentiating from Triazole- and Thiophene-Containing Analogs in the Same Structural Series

The commercial supplier's comparator table lists N-(1-(furan-3-yl)propan-2-yl)-1-methyl-1H-triazole (C₁₁H₁₄N₄O₂; MW 234.26) and N-(1-(furan-3-yl)propan-2-yl)-2-thiophenecarboxamide (C₁₂H₁₃N₃O₂; MW 231.25) as structurally related compounds . However, both analogs replace the urea functional group—the triazole analog substitutes a heterocycle for urea, while the thiophene analog uses a carboxamide linker rather than urea. The target compound's urea group provides two hydrogen-bond donor sites (urea NH groups) and one hydrogen-bond acceptor site (urea carbonyl), whereas the triazole analog offers only hydrogen-bond acceptor capacity (sp² nitrogens) and the thiophene carboxamide contributes one donor and one acceptor. This difference in hydrogen-bond capacity (2 donors / 1 acceptor for urea vs. 0 donors / 3–4 acceptors for triazole vs. 1 donor / 2 acceptors for carboxamide) fundamentally alters the compound's ability to engage biological targets requiring a bidentate hydrogen-bond donor motif [1]. Additionally, the target compound's molecular weight (288.34 g/mol) exceeds both comparators by 54–57 g/mol, placing it closer to the center of the typical lead-like chemical space (MW 200–350) while offering enhanced functional group complexity.

Physicochemical profiling Lead optimization Chemical biology tool selection

Optimal Research and Procurement Application Scenarios for 1-(4-Ethoxyphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea (CAS 1798618-12-8)


sEH Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound is best deployed as a screening hit or early lead in soluble epoxide hydrolase (sEH) inhibitor programs. Its N,N′-disubstituted urea core is the validated pharmacophore for sub-nanomolar sEH inhibition, as demonstrated by structurally related inhibitors in US Patents 10377744, 11123311, and 11723929 with Ki values ranging from <0.05 to 3.14 nM against recombinant human sEH . The furan-3-yl-propan-2-yl side chain provides a chiral sp³ center and a heterocyclic oxygen capable of auxiliary hydrogen bonding, offering SAR vectors not accessible with achiral methylene-linked or furan-2-yl analogs. Procurement rationale: use as a scaffold for systematic modification of the ethoxyphenyl and furan-3-yl-propan-2-yl termini to map potency, selectivity, and metabolic stability determinants.

Selectivity Profiling Against Urea-Binding Enzyme Panels

The compound's dual-pharmacophore architecture (4-ethoxyphenyl + furan-3-yl-propan-2-yl) presents a unique hydrogen-bond donor/acceptor profile (2 donors, 3 acceptors) that differs from both fluorophenyl- and triazole-containing analogs . This makes it suitable for inclusion in selectivity panels assessing off-target interactions across urea-recognizing enzymes, including epoxide hydrolases, soluble epoxide hydrolase, urease, and acetylcholinesterase. Comparative testing against the structurally characterized comparator 1-(4-ethoxyphenyl)-3-(furan-2-ylmethyl)urea can isolate the contribution of furan regioisomerism and α-methyl substitution to target selectivity.

Crystallography and Biophysical Binding Studies Requiring Defined Hydrogen-Bond Geometry

For structural biology applications—including X-ray co-crystallography with sEH (PDB ligand structures available for homologous urea inhibitors) or surface plasmon resonance (SPR)-based kinetic analysis—the compound's calculated XLogP3 of 2.7 and molecular weight of 288.34 g/mol place it within favorable boundaries for both solubility and ligand efficiency metrics . The urea NH groups serve as unambiguous hydrogen-bond donors whose engagement with catalytic residues (e.g., Asp333 in human sEH) can be directly visualized in electron density maps [1]. Procurement as a racemate is acceptable for initial structural studies; enantiomerically resolved material would be required for stereospecific binding mode determination.

Foundation for Intellectual Property Generation via Enantiomer Resolution

The compound's single chiral center at the α-carbon of the propan-2-yl linker presents an opportunity for enantiomer separation and differential activity assessment, consistent with the precedent set by sEH inhibitor patents where individual enantiomers display >60-fold potency differences [2]. Procurement of the racemic mixture as starting material, followed by chiral chromatographic resolution or enantioselective synthesis, can generate composition-of-matter claims or method-of-use claims distinct from both the racemate and achiral structural analogs.

Quote Request

Request a Quote for 1-(4-Ethoxyphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.